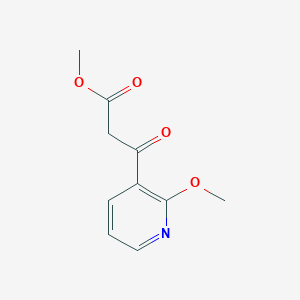

Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate

Description

Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is a β-ketoester derivative featuring a pyridine ring substituted with a methoxy group at the 2-position. This compound belongs to a broader class of alkylidene β-ketoesters, which are critical intermediates in organic synthesis, particularly in the construction of spirocyclic and bridged structures via noncanonical cyclizations . The presence of the pyridine ring and the β-ketoester moiety renders it reactive toward electrophilic and nucleophilic agents, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(13)6-8(12)7-4-3-5-11-10(7)15-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUJCEOGUVQHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate typically involves the following steps:

Halogen-Metal Exchange: The starting material, a halogenated pyridine, undergoes a halogen-metal exchange reaction using a metal such as lithium or magnesium.

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes, such as the halogen-metal exchange followed by borylation. These methods are preferred due to their reliability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its structural features allow for further modifications to create a variety of derivatives.

2. Biology:

- Biological Activity Studies: Research indicates potential antimicrobial and anti-inflammatory properties. The compound is being investigated for its effects on various biological pathways, which may lead to therapeutic applications.

3. Medicine:

- Drug Discovery: Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is being explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.

4. Industry:

- Specialty Chemicals Production: It is utilized in the production of specialty chemicals and as a building block for synthesizing various functional materials, including polymers and coatings.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate against various bacterial strains using disk diffusion methods. The results are summarized below:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 15 | 25 |

| Pseudomonas aeruginosa | 12 | 30 |

Table 1: Antimicrobial activity of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate against selected microorganisms.

Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory properties using animal models. The findings indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | - |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

Table 2: Effect of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate on inflammatory markers.

Mechanism of Action

The mechanism by which Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

Methyl 3-(6-Methoxypyridin-3-yl)-3-oxopropanoate (CAS 500795-49-3)

- Structural Difference : Methoxy group at the 6-position of the pyridine ring instead of the 2-position.

- The 6-methoxy group may reduce steric hindrance compared to the 2-substituted derivative, influencing reaction yields .

Methyl 3-(2-Chloropyridin-3-yl)-3-oxopropanoate (CAS 682811-11-6)

- Structural Difference : Chlorine substituent at the 2-position instead of methoxy.

- Impact: The electron-withdrawing chlorine group increases the electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution. Molecular weight: 213.62 g/mol (C9H8ClNO3) .

Methyl 3-(2-Furyl)-3-oxopropanoate

Phenyl-Based Derivatives

Methyl 3-(4-Chlorophenyl)-3-oxopropanoate (CAS 22027-53-8)

- Structural Difference : Chlorophenyl group instead of pyridinyl.

- Impact : The absence of a nitrogen atom reduces hydrogen-bonding capacity. Increased lipophilicity (predicted higher LogP) compared to pyridine analogs .

Methyl 3-(5-Fluoro-2-Methoxyphenyl)-3-oxopropanoate

- Structural Difference : Fluorine and methoxy substituents on a phenyl ring.

- Impact: Electron-withdrawing fluorine enhances the stability of the β-ketoester moiety. Potential applications in fluorinated drug intermediates .

Methyl 3-(3-Fluoro-4-Methylphenyl)-3-oxopropanoate (CAS 1542513-80-3)

- Structural Difference : Fluoro and methyl groups on the phenyl ring.

- Molecular Formula: C11H11FO3 (MW = 210.20 g/mol).

Other Heterocyclic Derivatives

Methyl 3-(1-Benzyl-1H-pyrazol-4-yl)-3-oxopropanoate

- Structural Difference : Pyrazole ring with a benzyl group.

- Properties : Higher molecular weight (247.25 g/mol) and reduced solubility due to the bulky benzyl substituent. Acid pKa = 10.30, indicating moderate acidity .

Methyl 3-(5-Methoxy-1H-Indol-1-yl)-3-oxopropanoate

Key Data Table

*Estimated based on structural analogs.

Biological Activity

Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects that warrant detailed exploration.

Chemical Structure and Properties

Molecular Formula: C12H13N1O4

CAS Number: 1229625-42-6

Molecular Weight: 235.24 g/mol

The compound features a methoxy group at the 2-position of the pyridine ring, contributing to its unique electronic properties and potential interactions with biological targets.

The biological activity of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is primarily attributed to its ability to interact with various enzymes and receptors. The methoxy and ester functional groups facilitate hydrogen bonding and hydrophobic interactions, which can influence binding affinity and specificity towards biological targets.

Biological Activities

-

Antimicrobial Properties

- Research indicates that methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:

These results indicate that the compound is particularly effective against Enterobacter cloacae, showing potential for development as an antimicrobial agent .Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.015 Escherichia coli 0.030 Enterobacter cloacae 0.004 Bacillus cereus 0.015 -

Anti-inflammatory Activity

- Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways. The exact mechanism remains under investigation, but it may involve inhibition of pro-inflammatory cytokines .

- Enzyme Interaction Studies

Case Studies and Research Findings

Several research studies have explored the biological activity of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate:

- Study on Antibacterial Activity: A study conducted on various derivatives found that methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, particularly against resistant strains .

- Cytotoxicity Assessment: In cell line assays, the compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Q & A

Q. Key factors affecting yield :

- Temperature : Lower temperatures (<0°C) minimize decomposition of the β-ketoester moiety .

- Catalyst : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyridine ring functionalization .

Advanced: How can regioselectivity be controlled during the synthesis of β-ketoester derivatives with heteroaromatic substituents?

Regioselectivity challenges arise due to competing electrophilic/nucleophilic sites on the pyridine ring. Strategies include:

- Directing groups : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position of pyridine directs substitution to the 3-position .

- Protection-deprotection : Temporary protection of the β-ketoester carbonyl with tert-butyl groups prevents unwanted cyclization during pyridine functionalization .

- Computational modeling : DFT calculations predict reactive sites on the pyridine ring, guiding reagent selection (e.g., iodomethane vs. bromoacetone) .

Basic: What analytical techniques are essential for characterizing Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate?

- LCMS/HPLC : Confirms molecular weight (e.g., m/z 251 [M+H]+) and purity (>95%) using reverse-phase C18 columns .

- NMR : ¹H NMR resolves the pyridine protons (δ 8.2–8.4 ppm) and β-ketoester methyl groups (δ 3.7–3.9 ppm). ¹³C NMR identifies carbonyl carbons (δ 170–175 ppm) .

- HRMS : Validates exact mass (calc. 250.0954 for C₁₁H₁₁NO₅) to distinguish from structural isomers .

Advanced: How can structural isomers or diastereomers of this compound be resolved during purification?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- Crystallography : X-ray diffraction confirms absolute configuration, particularly for spiro-fused derivatives .

- Dynamic NMR : Detects rotamers in β-ketoesters by variable-temperature ¹H NMR (e.g., coalescence at 200–240 K) .

Basic: What are the primary research applications of this compound?

- Synthetic intermediates : Serves as a precursor for heterocycles (e.g., pyridopyrimidines) via cyclocondensation with amidines .

- Enzyme inhibition studies : The β-ketoester motif mimics natural substrates in studies of acetyltransferase or decarboxylase activity .

Advanced: How can discrepancies in reported synthetic yields (e.g., 62% vs. 86%) be systematically analyzed?

- Reaction monitoring : Use in-situ FTIR to track carbonyl intermediate formation and identify side products .

- Byproduct identification : LCMS/MS detects hydrolysis products (e.g., 3-(2-methoxypyridin-3-yl)propanoic acid) from ester cleavage under acidic conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of pyridine intermediates, reducing unreacted starting material .

Basic: What safety precautions are recommended for handling this compound?

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact with β-ketoesters, which may cause irritation .

- Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., methanol) during esterification .

Advanced: How does the stability of this compound vary under different storage conditions?

- Temperature : Stable at –20°C for >2 years; degradation (≤5%) occurs at 25°C due to keto-enol tautomerization .

- Light sensitivity : UV exposure accelerates decomposition; store in amber vials under inert gas (N₂/Ar) .

Advanced: What mechanistic insights explain noncanonical cyclizations of β-ketoester derivatives?

- Cation-π interactions : Stabilize transition states in spirocyclization reactions, as shown in DFT studies of analogous compounds .

- Acid catalysis : Trifluoroacetic acid promotes intramolecular esterification via protonation of the pyridine nitrogen .

Advanced: How can HRMS data differentiate metabolites or degradation products of this compound?

- Exact mass matching : Compare observed m/z (e.g., 250.0954) with theoretical values for hydrolysis products (e.g., 3-(2-methoxypyridin-3-yl)propanoic acid, m/z 194.0688) .

- Isotopic patterns : Bromine-containing derivatives (e.g., from bromopyridine precursors) show distinct ⁷⁹Br/⁸¹Br isotope clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.